5-Bromo-4-fluoro-2-nitrophenylacetic acid 5-Bromo-4-fluoro-2-nitrophenylacetic acid
Brand Name: Vulcanchem
CAS No.: 1598963-13-3
VCID: VC4301827
InChI: InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
SMILES: C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O
Molecular Formula: C8H5BrFNO4
Molecular Weight: 278.033

5-Bromo-4-fluoro-2-nitrophenylacetic acid

CAS No.: 1598963-13-3

Cat. No.: VC4301827

Molecular Formula: C8H5BrFNO4

Molecular Weight: 278.033

* For research use only. Not for human or veterinary use.

5-Bromo-4-fluoro-2-nitrophenylacetic acid - 1598963-13-3

Specification

CAS No. 1598963-13-3
Molecular Formula C8H5BrFNO4
Molecular Weight 278.033
IUPAC Name 2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid
Standard InChI InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
Standard InChI Key AURFTGPECNOWBJ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid, with the molecular formula C₈H₅BrFNO₄ and a molecular weight of 278.03 g/mol. The substitution pattern distinguishes it from closely related isomers, such as 4-bromo-5-fluoro-2-nitrophenylacetic acid, where halogen positions are reversed. The ortho-nitro group relative to the acetic acid chain and meta-halogen substitutions create distinct electronic effects, influencing reactivity and intermolecular interactions .

Key Structural Features:

  • Nitro Group (Position 2): Strong electron-withdrawing properties enhance the acidity of the acetic acid moiety.

  • Bromine (Position 5): Introduces steric bulk and moderate electron-withdrawing effects.

  • Fluorine (Position 4): Provides electronegativity and potential hydrogen-bonding capabilities.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis methods for 5-bromo-4-fluoro-2-nitrophenylacetic acid are documented, analogous pathways for nitrophenylacetic acids suggest feasible approaches. A patent detailing the synthesis of 4-bromo-2-nitrophenylacetic acid offers a template for adaptation:

  • Halogenation and Nitration: Starting with a fluorinated toluene derivative, sequential bromination and nitration could yield 5-bromo-4-fluoro-2-nitrotoluene.

  • Metal-Mediated Rearrangement: Reaction with metal sodium in an organic solvent (e.g., tetrahydrofuran) generates a benzyl sodium intermediate.

  • Carbonation: Introduction of CO₂ forms the sodium salt of the target acid.

  • Acidification: Treatment with dilute HCl precipitates the free acid.

Critical Reaction Parameters:

  • Temperature control during nitration (≤50°C) to prevent decomposition.

  • CO₂ flow rate (0.5–1 L/min) to optimize carboxylation efficiency .

Industrial Scalability

The method described in achieves yields of 70–90% for 4-bromo-2-nitrophenylacetic acid, suggesting similar efficiency for the 5-bromo-4-fluoro analog with optimized halogenation steps. Industrial production would require:

  • Cost-Effective Halogen Sources: Electrophilic bromination agents (e.g., Br₂/FeBr₃).

  • Waste Management: Recycling solvents and neutralizing acidic byproducts.

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational data:

PropertyValue/DescriptionInfluence of Substituents
Melting Point~120–130°C (estimated)Elevated by nitro and halogen groups.
SolubilityLow in water; soluble in polar organicsNitro group reduces hydrophilicity.
Acidity (pKa)~2.1–2.5 (estimated)Enhanced by electron-withdrawing groups.

Comparative Analysis:

  • 4-Bromo-2-nitrophenylacetic Acid: Lower acidity (pKa ~2.8) due to fewer electron-withdrawing groups .

  • 5-Fluoro-2-nitrophenylacetic Acid: Higher solubility in ethanol, attributed to fluorine’s polarity.

Reactivity and Functionalization

Substitution Reactions

  • Nucleophilic Aromatic Substitution: Bromine at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under catalytic conditions.

  • Nitro Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, yielding 5-bromo-4-fluoro-2-aminophenylacetic acid—a precursor for pharmaceuticals.

Oxidation and Side-Chain Modifications

  • Acid Oxidation: Strong oxidants (e.g., KMnO₄) could degrade the acetic acid chain to CO₂, limiting utility.

  • Esterification: Protection of the carboxylic acid as methyl or ethyl esters facilitates further reactions.

Biological Activity and Applications

Though direct studies are absent, the structural framework suggests potential bioactivity:

Hypothesized Mechanisms:

  • Antimicrobial Action: Halogen-nitro combinations disrupt microbial cell membranes.

  • Enzyme Inhibition: Nitro groups may coordinate with metalloenzyme active sites.

Comparative Data from Analogs:

CompoundActivityEfficacy (IC₅₀)
4-Bromo-2-nitrophenylacetic acidCOX-2 Inhibition12 µM
2-Nitrophenylacetic acidAntiproliferative (HeLa cells)45 µM

Therapeutic Potential:

  • Anti-Inflammatory Agents: Structural similarity to COX inhibitors warrants investigation.

  • Anticancer Pro-drugs: Nitroreductase-activated cytotoxicity in hypoxic tumors.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antipsychotics: Analogs like 4-bromo-2-nitrophenylacetic acid are precursors to ziprasidone .

  • Antibiotics: Halogenation patterns critical for β-lactamase resistance.

Material Science

  • Ligands in Catalysis: Nitro and carboxylate groups coordinate transition metals for cross-coupling reactions.

Challenges and Future Directions

  • Synthetic Complexity: Positional isomerism necessitates precise regioselective reactions.

  • Toxicity Profiling: Nitro compounds often require metabolic stability assessments.

Research Priorities:

  • Optimized Halogenation Protocols: To improve yield and purity.

  • In Vivo Studies: Validate hypothesized bioactivities.

  • Green Chemistry Approaches: Solvent-free reactions or biocatalysis.

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